Benzene-1,3,5-tricarboxylic acid--pyridine (1/3)
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Overview
Description
Benzene-1,3,5-tricarboxylic acid–pyridine (1/3) is a co-crystal compound formed between benzene-1,3,5-tricarboxylic acid and pyridineThe co-crystal formation involves hydrogen bonding interactions, which contribute to its stability and functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzene-1,3,5-tricarboxylic acid–pyridine (1/3) involves the co-crystallization of benzene-1,3,5-tricarboxylic acid with pyridine. The process typically includes dissolving both components in a suitable solvent, such as ethanol or water, followed by slow evaporation or cooling to induce crystallization. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the quality and yield of the co-crystals .
Industrial Production Methods: Industrial production of this compound may involve large-scale crystallization techniques, including solvent evaporation, cooling crystallization, or anti-solvent crystallization. These methods ensure the efficient production of high-purity co-crystals suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,3,5-tricarboxylic acid–pyridine (1/3) can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylates.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Benzene-1,3,5-tricarboxylic acid–pyridine (1/3) has a wide range of scientific research applications, including:
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs)
Properties
CAS No. |
185681-51-0 |
---|---|
Molecular Formula |
C24H21N3O6 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
benzene-1,3,5-tricarboxylic acid;pyridine |
InChI |
InChI=1S/C9H6O6.3C5H5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2-4-6-5-3-1/h1-3H,(H,10,11)(H,12,13)(H,14,15);3*1-5H |
InChI Key |
GWXQMRWDQVLTMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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